2-Methylpyrazine
Overview
Description
2-Methylpyrazine is an organic compound with the molecular formula C₅H₆N₂. It is a colorless to pale yellow liquid with a nutty, roasted aroma. This compound is a member of the pyrazine family, which are heterocyclic aromatic organic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 4. This compound is naturally found in various foods such as coffee, roasted nuts, and cocoa, contributing to their characteristic flavors .
Mechanism of Action
Target of Action
2-Methylpyrazine is a chemical compound with the molecular formula C5H6N2 . It is an alkyl-substituted pyrazine used as a key intermediate in the synthesis of various compounds
Mode of Action
It has been used as a ligand in the preparation of coordination polymers . In these applications, this compound acts as a bridging ligand, linking metal ions of adjacent layers, leading to the formation of a 3D metal-organic framework .
Biochemical Pathways
Pyrazines, in general, are biosynthesized as primary and secondary metabolites by bacteria, fungi, yeast, insects, invertebrates, and plants . They play a key role in various biological functions .
Pharmacokinetics
It is known that this compound is a liquid at room temperature with a boiling point of 135 °c and a density of 103 g/mL at 25 °C .
Result of Action
It has been used in the synthesis of fluorescent silver(i)-saccharinato complex, which exhibits blue luminescence at room temperature .
Action Environment
It is known that this compound is a flammable liquid with a flash point of 50 °c . Therefore, it should be stored in a cool, ventilated warehouse, away from fire and heat sources .
Biochemical Analysis
Biochemical Properties
2-Methylpyrazine interacts with various enzymes, proteins, and other biomolecules. It is used as a key intermediate in the synthesis of pyrazineamide, an anti-tubercular drug
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models Some studies have observed threshold effects, as well as toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in various metabolic pathways It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
It is believed that the compound interacts with various transporters or binding proteins, and can affect its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylpyrazine can be synthesized through several methods:
Catalytic Dehydrogenation of 2-Methylpiperazine: This method involves the dehydrogenation of 2-methylpiperazine using a suitable catalyst such as palladium on carbon at elevated temperatures.
Condensation of Methylglyoxal with Ethylenediamine: This method involves the reaction of methylglyoxal with ethylenediamine under acidic conditions to form this compound.
Dehydrocyclization of Crude Glycerol: This method utilizes crude glycerol and ethylenediamine in the presence of a zinc-chromium oxide catalyst to produce this compound.
Industrial Production Methods
In industrial settings, this compound is typically produced through the catalytic dehydrogenation of 2-methylpiperazine or the condensation of methylglyoxal with ethylenediamine. These methods are preferred due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Methylpyrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrazine-2-carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: It can be reduced to 2-methylpiperazine using reducing agents like lithium aluminum hydride.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Oxidation: Pyrazine-2-carboxylic acid.
Reduction: 2-Methylpiperazine.
Substitution: Various substituted pyrazines depending on the substituent introduced.
Scientific Research Applications
2-Methylpyrazine has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Methylpyrazine can be compared with other similar compounds in the pyrazine family:
2,5-Dimethylpyrazine: Similar in structure but with an additional methyl group at position 5.
2,3-Dimethylpyrazine: Similar in structure but with an additional methyl group at position 3.
Tetramethylpyrazine: Contains four methyl groups and is known for its medicinal properties, particularly in traditional Chinese medicine.
This compound is unique due to its specific aroma profile and its role as an intermediate in the synthesis of important pharmaceuticals .
Properties
IUPAC Name |
2-methylpyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2/c1-5-4-6-2-3-7-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWHJQAVHZEVTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047620 | |
Record name | 2-Methylpyrazine | |
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Molecular Weight |
94.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS], Liquid, colourless to slightly yellow liquid with a nutty, cocoa-like odour | |
Record name | 2-Methylpyrazine | |
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Record name | Methylpyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033112 | |
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Record name | 2-Methylpyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/848/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
135.00 °C. @ 761.00 mm Hg | |
Record name | Methylpyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033112 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
1000 mg/mL at 20 °C, soluble in water and oils, miscible at room temperature (in ethanol) | |
Record name | Methylpyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033112 | |
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Record name | 2-Methylpyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/848/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.007-1.033 | |
Record name | 2-Methylpyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/848/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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CAS No. |
109-08-0 | |
Record name | Methylpyrazine | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=109-08-0 | |
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Record name | 2-Methylpyrazine | |
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Record name | 2-METHYLPYRAZINE | |
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Record name | 2-METHYLPYRAZINE | |
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Record name | Pyrazine, 2-methyl- | |
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Record name | 2-Methylpyrazine | |
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Record name | 2-methylpyrazine | |
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Record name | 2-METHYLPYRAZINE | |
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Record name | Methylpyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033112 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
-29 °C | |
Record name | Methylpyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033112 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-methylpyrazine?
A1: this compound has a molecular formula of C5H6N2 and a molecular weight of 94.11 g/mol.
Q2: Are there any spectroscopic data available to characterize this compound?
A2: Yes, studies have utilized various spectroscopic techniques to characterize this compound. Infrared and Raman spectroscopy have been used to analyze its vibrational modes, providing information about its molecular structure and interactions. [] Additionally, vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy has been employed to determine its adiabatic ionization energy and study the conformational preference of the methyl group. []
Q3: How does this compound behave under thermal stress?
A3: Thermal analysis of this compound-containing coordination polymers reveals its tendency to dissociate upon heating. For instance, compounds like [CdX2(this compound)2]n (where X represents Cl, Br, or I) undergo transformation upon heating, losing this compound ligands and forming ligand-deficient compounds. []
Q4: What is the role of this compound in coordination polymers for catalytic applications?
A4: this compound acts as a bridging ligand in various coordination polymers, influencing their structure and properties. Research indicates that these coordination polymers, containing metals like cadmium, exhibit luminescence properties, with emissions ranging from blue to orange depending on the halide and the metal/ligand ratio. [] This suggests potential applications in areas like sensing and optoelectronics.
Q5: Can this compound be synthesized through catalytic processes?
A5: Yes, several studies have explored the catalytic synthesis of this compound. One approach involves the cyclo-dehydrogenation of ethylenediamine with propylene glycol using metal oxide-modified ZnO/SiO2 catalysts. [] Additionally, researchers have investigated the use of Zn-Cr-O catalysts for synthesizing this compound from crude glycerol, a by-product of biodiesel production. []
Q6: Have computational methods been used to study this compound?
A6: Yes, computational chemistry plays a role in understanding the properties and behavior of this compound. For example, quantum chemical calculations have been employed to predict vibrational frequencies and Franck-Condon factors, aiding in the interpretation of VUV-MATI spectra and determining the structure of the this compound cation. []
Q7: How do structural modifications of pyrazine derivatives affect their properties?
A7: Research suggests that the addition of methyl groups to the pyrazine ring influences the thermodynamic inhibitory effect on clathrate hydrate formation in methane-water systems. The inhibition strength follows the order: this compound > 2,3-dimethylpyrazine > 2,3,5-trimethylpyrazine, aligning with the number of methyl groups present. []
Q8: Is there any information available regarding the environmental impact of this compound?
A9: While specific information on the environmental impact of this compound is limited within the provided research, some studies offer insights. Research on the interactions between food phenolics and aromatic flavors, including this compound, can provide information relevant to its fate in biological systems. Understanding these interactions might offer clues about its degradation pathways and potential environmental impact. []
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